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Compound of Interest

Compound Name: 3-Cyanofuran-2-sulfonyl chloride

CAS No.: 2230807-15-3

Cat. No.: B2445516

Get Quote

Executive Summary & Structural Context[1][2]
3-Cyanofuran-2-sulfonyl chloride is a high-value pharmacophore precursor, particularly in

the synthesis of kinase inhibitors and antimicrobial sulfonamides. Its reactivity profile is defined

by two electron-withdrawing groups (EWGs)—the nitrile (-CN) at position 3 and the sulfonyl

chloride (-SO₂Cl) at position 2—attached to an electron-rich furan core.

This unique "push-pull" electronic environment creates a distinct spectroscopic signature but

also heightens the molecule's susceptibility to hydrolysis. This guide provides a rigorous, self-

validating framework for characterizing this compound, distinguishing it from its primary

degradation product (the sulfonic acid), and ensuring data integrity in drug development

workflows.

Structural Analysis & Electronic Effects[1][3]
Before interpreting spectra, one must understand the local magnetic and vibrational

environment:

Furan Ring: Typically electron-rich, but heavily deactivated here by two EWGs.
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C2-Position (-SO₂Cl): Strongly deshielding (anisotropic and inductive effects).

C3-Position (-CN): Inductively withdrawing; creates a "dipole lock" with the adjacent sulfonyl

group.

Protons: Only two aromatic protons remain (H4 and H5), forming an AB spin system with

characteristic coupling.

Spectroscopic Data Profile (Diagnostic & Predicted)
Note: The values below represent diagnostic ranges derived from substituent chemical shift

additivity rules (Pretsch/Silverstein models) and analogous furan-2-sulfonyl chloride data.

These serve as the baseline for validation.

A. Nuclear Magnetic Resonance (NMR)[1][2][4][5][6]
1H NMR (400 MHz, CDCl₃) Solvent Choice: Chloroform-d (CDCl₃) is mandatory. DMSO-d₆

often contains residual water that accelerates hydrolysis and may react with the sulfonyl

chloride.

Position Proton
Chemical
Shift (δ,
ppm)

Multiplicity

Coupling
Constant (

, Hz)

Assignment
Logic

C5 H5 7.75 – 7.85 Doublet (d)

Alpha to

Oxygen; most

deshielded by

ring current

and C2-

SO₂Cl.

C4 H4 6.90 – 7.10 Doublet (d)

Beta to

Oxygen;

shielded

relative to H5

but

deshielded by

C3-CN.
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13C NMR (100 MHz, CDCl₃)

Carbon Shift (δ, ppm) Type Notes

C2 148.0 – 152.0 Quaternary
Attached to SO₂Cl;

ipso-substituent effect.

C5 146.0 – 149.0 CH
Alpha to Oxygen; high

s-character.

C3 118.0 – 122.0 Quaternary

Attached to CN;

shielding effect of

nitrile.

C4 110.0 – 114.0 CH Beta position.

CN 110.0 – 112.0 Quaternary
Nitrile carbon

characteristic signal.

B. Infrared Spectroscopy (FT-IR)[1]
Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet (must be strictly

anhydrous).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Diagnostic Value

C≡N Stretch 2220 – 2245 Weak/Med
Critical: Confirms 3-

cyano substitution.

SO₂ Asymmetric 1375 – 1395 Strong
Characteristic sulfonyl

chloride band.

SO₂ Symmetric 1165 – 1185 Strong
Paired with the

asymmetric stretch.

C=C (Furan) 1480 – 1510 Medium
Aromatic ring

breathing.

S-Cl Stretch 360 – 380 Weak

Far IR (often not

visible on standard

optics).

C. Mass Spectrometry (GC-MS / LC-MS)[1]
Ionization Mode: Electron Impact (EI) is preferred for structural confirmation. ESI may cause

hydrolysis in the source.

Molecular Ion (M⁺): Distinctive chlorine isotope pattern.

M (³⁵Cl): 100% relative abundance.

M+2 (³⁷Cl): ~33% relative abundance (3:1 ratio).

Fragmentation Pathway:

[M]⁺

[M – Cl]⁺: Loss of chlorine radical (formation of sulfonyl cation).

[M – Cl]⁺

[M – SO₂Cl]⁺: Extrusion of SO₂ (formation of cyanofuran cation).
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Experimental Workflow & Data Integrity
The primary failure mode in characterizing this compound is hydrolysis. The sulfonyl chloride

converts to the sulfonic acid upon contact with atmospheric moisture, shifting NMR signals

upfield and broadening IR bands.

Protocol: The "Dry-Path" Characterization
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Validation:
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PASS:
Release Batch
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FAIL:
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Click to download full resolution via product page

Caption: Figure 1. "Dry-Path" workflow to prevent hydrolysis artifacts during characterization.
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Step-by-Step Methodology
Isolation: Immediately after synthesis, extract into Dichloromethane (DCM). Wash with cold

brine.

Drying: Dry organic layer over anhydrous MgSO₄ for typically 15 minutes. Filter.

Concentration: Rotary evaporate at < 40°C. High heat promotes thermal decomposition (SO₂

extrusion).

NMR Prep:

Use a new ampoule of CDCl₃.

Add activated 4Å molecular sieves to the NMR tube before adding the sample solution.

Validation Check: If a broad singlet appears > 8.0 ppm or shifts are 0.2 ppm upfield, the

sample has hydrolyzed to the sulfonic acid.

Mechanistic Fragmentation (MS)
Understanding the fragmentation is crucial for confirming the core scaffold stability.

Molecular Ion (M+)
[R-SO2-Cl]+

Sulfonyl Cation
[R-SO2]+Alpha Cleavage

- Cl radical (35/37)

3-Cyanofuran Cation
[C5H2NO]+Desulfonylation

- SO2 (64 Da)

Click to download full resolution via product page

Caption: Figure 2. Primary Electron Impact (EI) fragmentation pathway for sulfonyl chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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